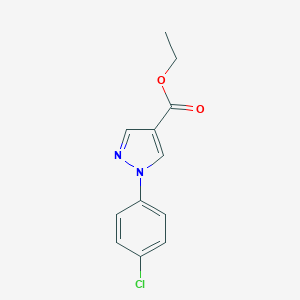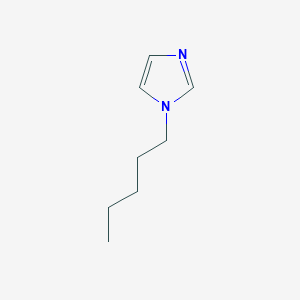![molecular formula C8H10N2O B178301 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 199192-27-3](/img/structure/B178301.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde
Übersicht
Beschreibung
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a compound with the CAS Number: 34167-66-3. It has a molecular weight of 122.17 . It is stored in a sealed, dry environment at 2-8°C . The compound is in liquid form .
Synthesis Analysis
A novel chiral nucleophilic organocatalyst has been synthesized from simple starting materials bearing a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine skeleton . This organocatalyst has been successfully applied in the direct enantioselective C-acylation of 3-substituted benzofuranones .Molecular Structure Analysis
The IUPAC name for this compound is 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine . The InChI code for this compound is 1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h4,6H,1-3,5H2 .Chemical Reactions Analysis
The compound has been used in the direct enantioselective C-acylation of 3-substituted benzofuranones . Its catalytic efficiency was shown to be comparable to that of the previously reported chiral 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole catalyst .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It is stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 122.17 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde: and its derivatives have shown promising antibacterial properties. For instance, researchers synthesized hydrazone derivatives by condensing 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes. Some of these derivatives exhibited excellent antibacterial activity against both Gram-negative (e.g., E. coli, P. aeruginosa) and Gram-positive (e.g., S. aureus, S. pyogenes) bacteria .
Organocatalysis
A novel chiral nucleophilic organocatalyst, derived from a 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine skeleton, has been developed. This catalyst was successfully applied in the direct enantioselective C-acylation of 3-substituted benzofuranones. Its catalytic efficiency makes it a valuable tool in synthetic chemistry .
Fluorescent Biosensors
Inspired by the fluorescence properties of 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid (IPCA) , researchers have prepared carbon dot-inspired fluorescent cyclodextrins. These cyclodextrins behave as “turn off-on” biosensors, suitable for analyzing cholesterol levels and β-galactosidase activity .
Alkylation and Acylation
Researchers have achieved alkylation or acylation of the secondary amine in 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives. These reactions yield compounds with potential applications in drug discovery and organic synthesis .
Anticonvulsant Properties
While not extensively studied, the imidazo[1,2-a]pyridine scaffold has been associated with anticonvulsant activity. Further investigations into the specific derivatives of this compound may reveal novel therapeutic agents .
Anti-Inflammatory Potential
Although less explored, the imidazo[1,2-a]pyridine moiety has been linked to anti-inflammatory properties. Researchers may uncover additional applications in this area .
Wirkmechanismus
Target of Action
It has been found that similar compounds have shown significant antibacterial activity .
Mode of Action
It’s known that hydrazone derivatives, which this compound can form, are known to exhibit a wide variety of biological activities .
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activity, suggesting they may interact with biochemical pathways related to bacterial growth and proliferation .
Result of Action
Similar compounds have shown significant antibacterial activity, suggesting that they may inhibit bacterial growth and proliferation .
Safety and Hazards
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYGPQPHUQRIGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455688 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
CAS RN |
199192-27-3 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














